URB754

Beschreibung

Eigenschaften

IUPAC Name |

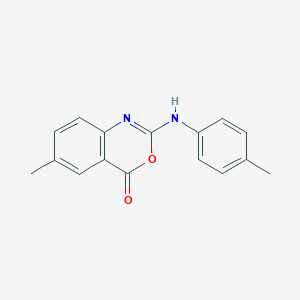

6-methyl-2-(4-methylanilino)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)17-16-18-14-8-5-11(2)9-13(14)15(19)20-16/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWNGVKCDGYFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357239 | |

| Record name | 6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86672-58-4 | |

| Record name | URB 754 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86672-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | URB-754 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086672584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-2-(p-tolylamino)-4H-3,1-benzoxazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URB-754 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7672NBP7ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The URB754 Conundrum: A Technical Guide to a Controversial Mechanism of Action

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic compound URB754, 6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one, has been the subject of considerable scientific debate. Initially lauded as a potent and selective inhibitor of key enzymes in the endocannabinoid system, subsequent research has cast significant doubt on its primary mechanism of action. This technical guide provides a comprehensive overview of the controversy surrounding this compound, presenting the conflicting data, detailing the experimental protocols employed, and exploring alternative hypotheses for its biological activity.

The Initial Hypothesis: A Dual Inhibitor of FAAH and MGL

This compound first gained prominence in the early 2000s as a potential tool to modulate the endocannabinoid system. Initial studies reported that this compound acted as an inhibitor of two key enzymes responsible for the degradation of endocannabinoids: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL). FAAH is the primary enzyme for the breakdown of anandamide (AEA), while MGL is the main hydrolase for 2-arachidonoylglycerol (2-AG). The inhibition of these enzymes was proposed to elevate the levels of their respective endocannabinoid substrates, thereby enhancing cannabinoid receptor signaling.

Reported Quantitative Data for FAAH and MGL Inhibition

The initial characterization of this compound provided specific inhibitory concentrations (IC50) for its action on rat brain enzymes.

| Enzyme Target | Reported IC50 Value | Source Species | Reference |

| Monoacylglycerol Lipase (MGL) | 200 nM | Rat (recombinant brain enzyme) | [1][2] |

| Fatty Acid Amide Hydrolase (FAAH) | 32 µM | Rat (brain) | [1] |

Experimental Protocol: Fluorometric FAAH Activity Assay

The determination of FAAH inhibition by this compound was typically performed using a fluorometric activity assay. This method relies on a synthetic substrate that becomes fluorescent upon cleavage by FAAH.

Objective: To measure the enzymatic activity of FAAH in the presence and absence of this compound to determine its inhibitory potential.

Materials:

-

FAAH Source: Rat brain homogenates or microsomal fractions.

-

Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), a non-fluorescent FAAH substrate.

-

Product: 7-amino-4-methylcoumarin (AMC), a highly fluorescent molecule.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

-

Instrumentation: Fluorescence plate reader capable of excitation at ~360 nm and emission detection at ~465 nm.

Procedure:

-

Enzyme Preparation: Rat brain tissue is homogenized in ice-cold assay buffer. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the enzyme is collected. For microsomal fractions, further ultracentrifugation steps are required.

-

Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the AAMCA substrate to the enzyme-inhibitor mixture.

-

Fluorescence Measurement: The increase in fluorescence, corresponding to the formation of AMC, is monitored over time using a fluorescence plate reader. The rate of the reaction is determined from the linear phase of the fluorescence curve.

-

Data Analysis: The percentage of FAAH inhibition is calculated by comparing the reaction rates in the presence of this compound to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Signaling Pathway: FAAH/MGL Inhibition

The initially proposed mechanism of action for this compound is depicted in the following signaling pathway diagram.

The Controversy: Conflicting Data and an Impurity

The initial excitement surrounding this compound was short-lived as subsequent studies from other laboratories failed to replicate the potent inhibitory effects on FAAH and MGL. This led to a significant controversy within the field and a re-evaluation of this compound's pharmacology.

Conflicting Quantitative Data

Later studies reported dramatically different IC50 values for this compound, suggesting it was a much weaker inhibitor of FAAH and MGL than initially claimed, if at all.

| Enzyme Target | Conflicting IC50 Values | Source Species | Reference |

| Monoacylglycerol Lipase (MGL) | No inhibition up to 100 µM | Human (recombinant), Rat (brain), Mouse (brain) | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Resistant to inhibition | Rat (brain) | [1] |

The Role of a Bioactive Impurity

A key turning point in the this compound story was the discovery of a bioactive impurity in commercial batches of the compound. This impurity, identified as bis(methylthio)mercurane, was found to be a potent inhibitor of MGL.

| Compound | Enzyme Target | Reported IC50 Value | Source Species | Reference |

| bis(methylthio)mercurane | Monoacylglycerol Lipase (MGL) | 11.9 nM | Rat (recombinant MAGL) | [1] |

This finding strongly suggested that the initially reported MGL inhibitory activity of this compound was due to this contaminant and not the compound itself.

Experimental Protocol: Radiometric MGL Activity Assay

To verify the lack of MGL inhibition by purified this compound, researchers often employed radiometric assays, which are considered a gold standard for measuring enzyme activity.

Objective: To measure the hydrolysis of a radiolabeled MGL substrate in the presence of highly purified this compound.

Materials:

-

MGL Source: Recombinant human or rat MGL, or brain homogenates.

-

Substrate: [³H]-2-oleoylglycerol ([³H]-2-OG), a radiolabeled MGL substrate.

-

Inhibitor: Highly purified this compound.

-

Assay Buffer: Tris-HCl buffer with fatty-acid-free bovine serum albumin (BSA).

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Instrumentation: Scintillation counter.

Procedure:

-

Enzyme and Inhibitor Pre-incubation: The MGL enzyme preparation is pre-incubated with purified this compound or vehicle at a set temperature (e.g., room temperature or 37°C).

-

Reaction Initiation: The reaction is started by adding the [³H]-2-OG substrate.

-

Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of a chloroform/methanol mixture. This partitions the unhydrolyzed substrate into the organic phase and the radiolabeled glycerol product into the aqueous phase.

-

Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases.

-

Radioactivity Measurement: An aliquot of the aqueous phase is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of product formed is proportional to the measured radioactivity. MGL activity is calculated and compared between the this compound-treated samples and the vehicle controls to determine the extent of inhibition.

Alternative Mechanisms of Action: GPR55 Antagonism

With the evidence pointing away from direct FAAH and MGL inhibition, the focus shifted to identifying alternative molecular targets for this compound. One of the most prominent alternative hypotheses is that this compound acts as an antagonist at the orphan G protein-coupled receptor 55 (GPR55). GPR55 is activated by certain lysophospholipids, such as lysophosphatidylinositol (LPI).

Quantitative Data for GPR55 Antagonism

While a definitive IC50 value for this compound at GPR55 is not consistently reported across the literature, several studies have demonstrated its antagonistic properties in functional assays. The potency of other known GPR55 antagonists provides a reference point for the expected range of activity.

| Compound | Target | Activity | Reported IC50 | Reference |

| ML191 | GPR55 | Antagonist | 1.08 µM | [2] |

| ML192 | GPR55 | Antagonist | 0.70 µM | [2] |

| ML193 | GPR55 | Antagonist | 0.22 µM | [2] |

| KIT 10 | GPR55 | Antagonist | 3.91 µM | [3] |

Experimental Protocol: GPR55-Mediated Calcium Mobilization Assay

The antagonistic activity of this compound at GPR55 is often assessed using a calcium mobilization assay in cells engineered to express the receptor.

Objective: To determine if this compound can block the increase in intracellular calcium induced by a GPR55 agonist.

Materials:

-

Cell Line: A suitable host cell line (e.g., HEK293) transiently or stably expressing human GPR55.

-

GPR55 Agonist: Lysophosphatidylinositol (LPI).

-

Test Compound: this compound.

-

Calcium Indicator Dye: A fluorescent dye that increases in intensity upon binding to calcium (e.g., Fluo-4 AM).

-

Assay Buffer: A buffered salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

-

Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Culture and Plating: GPR55-expressing cells are cultured and seeded into 96- or 384-well microplates.

-

Dye Loading: The cells are incubated with the calcium indicator dye, which enters the cells and is cleaved to its active, calcium-sensitive form.

-

Compound Addition: The plate is transferred to the fluorescence reader. This compound (at various concentrations) or vehicle is added to the wells, and the baseline fluorescence is recorded.

-

Agonist Stimulation: After a short incubation with this compound, the GPR55 agonist LPI is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured in real-time. Activation of GPR55 by LPI leads to the release of calcium from intracellular stores, causing a rapid increase in fluorescence.

-

Data Analysis: The peak fluorescence response in the presence of this compound is compared to the response with LPI alone. A decrease in the LPI-induced signal indicates antagonistic activity. The IC50 for antagonism is calculated by plotting the inhibition of the agonist response against the concentration of this compound.

Alternative Signaling Pathway: GPR55 Antagonism

The proposed mechanism of this compound as a GPR55 antagonist is illustrated below.

Conclusion and Future Directions

The case of this compound serves as a critical reminder of the importance of rigorous pharmacological validation of chemical probes. The initial reports of potent FAAH and MGL inhibition appear to be attributable to a bioactive impurity and a lack of selectivity, respectively. The current evidence points towards GPR55 antagonism as a more likely mechanism of action for this compound, although further characterization of its potency and selectivity at this receptor is warranted.

For researchers in the field of endocannabinoid research and drug development, the this compound controversy underscores the following key points:

-

Orthogonal Assays: Employing multiple, distinct assay formats (e.g., fluorometric and radiometric) can help to validate initial findings.

-

Thorough Selectivity Profiling: Screening lead compounds against a broad panel of related and unrelated targets is essential to understand their true mechanism of action.

Future research on this compound should focus on definitively characterizing its activity at GPR55 and other potential off-targets to fully elucidate its pharmacological profile. This will be crucial for interpreting past studies that have used this compound and for guiding its potential future use as a research tool.

References

- 1. This compound has no effect on the hydrolysis or signaling capacity of 2-AG in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a Novel GPR55 Antagonist on the Arachidonic Acid Cascade in LPS-Activated Primary Microglial Cells [mdpi.com]

The Evolving Target of URB754: A Case Study in Pharmacological Specificity

An in-depth analysis of the compound initially identified as a monoacylglycerol lipase inhibitor reveals a complex story of chemical impurities and the critical importance of rigorous validation in drug development.

For researchers and scientists in the field of endocannabinoid pharmacology, the compound URB754 has served as a pivotal, albeit cautionary, tale. Initially heralded as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), subsequent investigations have revealed a more nuanced reality. This technical guide synthesizes the available data to clarify the actual therapeutic and experimental target of this compound, highlighting the critical role of contaminant analysis in preclinical drug discovery.

From Presumed Target to Unraveling the Truth

This compound was first reported to be a potent, noncompetitive inhibitor of MAGL[1]. However, this initial finding has been challenged by further studies. Research has demonstrated that in some preparations, this compound failed to inhibit the hydrolysis of 2-AG in the rat brain[2][3][4]. In fact, some studies have shown that brain FAAH activity was also resistant to this compound[1][2]. The initial promising inhibitory activity that was attributed to this compound was later discovered to be the result of a chemical impurity, bis(methylthio)mercurane, present in commercial preparations of the compound[1][5][6]. This impurity was found to be a potent inhibitor of rat recombinant MAGL, with an IC50 of 11.9 nM[5][6].

While the MAGL inhibitory effects of this compound are now understood to be due to this contaminant, the compound itself has been shown to have weak effects on other components of the endocannabinoid system. It inhibits rat brain fatty acid amide hydrolase (FAAH) with an IC50 value of 32 µM and binds weakly to the rat central cannabinoid (CB1) receptor with an IC50 of 3.8 µM[5][6][7][8].

Quantitative Analysis of this compound and Related Compounds

The following table summarizes the reported inhibitory concentrations (IC50) of this compound and its identified active impurity against key enzymes and receptors in the endocannabinoid system. This data highlights the significant discrepancy between the initially reported and subsequently verified activity of this compound.

| Compound | Target | Species/Tissue | IC50 | Reference |

| This compound | Monoacylglycerol Lipase (MAGL) | Recombinant Rat Brain | 200 nM | [5][7][8][9][10][11] |

| This compound | Monoacylglycerol Lipase (MAGL) | Human Recombinant, Rat Brain, Mouse Brain | No inhibition up to 100 µM | [5][6] |

| This compound | Fatty Acid Amide Hydrolase (FAAH) | Rat Brain | 32 µM | [5][6][7][8] |

| This compound | Cannabinoid Receptor 1 (CB1) | Rat | 3.8 µM | [5][6][7][8] |

| bis(methylthio)mercurane | Monoacylglycerol Lipase (MAGL) | Rat Recombinant | 11.9 nM | [5][6] |

Experimental Protocols

To determine the actual target and potency of a compound like this compound, a series of standardized biochemical assays are necessary. The following are detailed methodologies for key experiments.

Enzyme Activity Assay (General Protocol)

This protocol describes a general method for measuring the activity of enzymes such as MAGL or FAAH and assessing the inhibitory potential of a test compound.

1. Reagents and Preparation:

- Buffer: Prepare a suitable buffer for the specific enzyme being assayed (e.g., Tris-HCl, phosphate buffer) at the optimal pH and temperature.

- Substrate: Prepare a stock solution of the enzyme's substrate (e.g., 2-AG for MAGL, anandamide for FAAH) in a suitable solvent.

- Enzyme Preparation: Use a purified recombinant enzyme or a tissue homogenate known to be rich in the target enzyme.

- Test Compound (Inhibitor): Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

- Detection Reagent: A reagent to detect the product of the enzymatic reaction.

2. Assay Procedure:

- In a microplate, add the assay buffer.

- Add the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (a known inhibitor).

- Add the enzyme preparation to each well and pre-incubate for a specific time at the optimal temperature to allow the inhibitor to bind to the enzyme.

- Initiate the enzymatic reaction by adding the substrate.

- Allow the reaction to proceed for a set period.

- Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

- Add the detection reagent and measure the signal (e.g., absorbance, fluorescence) using a plate reader.

3. Data Analysis:

- Subtract the background signal (from wells without enzyme).

- Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Protocol for Target Expression

This protocol is used to confirm the presence of the target protein (e.g., MAGL, FAAH) in the tissue or cell lysates used for the enzyme activity assays.

1. Sample Preparation and Protein Quantification:

- Homogenize cells or tissues in a lysis buffer containing protease inhibitors.

- Centrifuge the lysate to remove cellular debris.

- Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

- Denature the protein samples by boiling them in a sample buffer containing SDS.

- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

- Separate the proteins by electrophoresis.

- Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting and Detection:

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

- Wash the membrane multiple times with a wash buffer (e.g., TBST).

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

- Wash the membrane again.

- Add an HRP substrate (chemiluminescent reagent) and detect the signal using an imaging system.

Visualizing the Scientific Process

The following diagrams illustrate the key concepts and workflows involved in the investigation of this compound's target.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound has no effect on the hydrolysis or signaling capacity of 2-AG in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Presynaptic Monoacylglycerol Lipase Activity Determines Basal Endocannabinoid Tone and Terminates Retrograde Endocannabinoid Signaling in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. file.glpbio.com [file.glpbio.com]

- 7. This compound - Cayman Chemical [bioscience.co.uk]

- 8. This compound, Monoacylglycerol lipase inhibitor (CAS 86672-58-4) | Abcam [abcam.com]

- 9. This compound|86672-58-4|COA [dcchemicals.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biocompare.com [biocompare.com]

An In-depth Technical Guide to the Synthesis and Purification of URB754

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB754, chemically known as 6-methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one, is a compound that has garnered significant interest in the field of neuropharmacology. Initially reported as a potent and noncompetitive inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of 2-arachidonoylglycerol (2-AG), its mechanism of action has been a subject of considerable debate. Subsequent studies have suggested that the observed MAGL inhibitory activity may be attributed to a bioactive impurity, bis(methylthio)mercurane, present in some commercial preparations of this compound.[1][2] This guide provides a comprehensive overview of the synthesis and purification methods for this compound, drawing from established chemical principles for the formation of its core benzoxazinone structure, alongside a discussion of its intended biological target and the associated controversies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one | [3] |

| CAS Number | 86672-58-4 | [1][3] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][3] |

| Molecular Weight | 266.29 g/mol | [3] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in DMSO and dimethylformamide (DMF) | [1] |

| UV/Vis (λmax) | 216, 247, 283, 348 nm | [1] |

Proposed Synthesis of this compound

A proposed two-step synthesis of this compound is outlined below, starting from 2-amino-5-methylbenzoic acid and p-tolyl isocyanate.

Experimental Protocol

Step 1: Synthesis of N-{[2-carboxy-4-methylphenyl)carbamoyl]}-N'-(p-tolyl)urea

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add p-tolyl isocyanate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold dilute hydrochloric acid (e.g., 1 M HCl) to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude urea intermediate.

Step 2: Synthesis of this compound (6-methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one)

-

Suspend the crude urea intermediate from Step 1 in acetic anhydride.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature, which may result in the precipitation of the product.

-

Pour the cooled mixture into ice-water and stir for 30 minutes to hydrolyze the excess acetic anhydride.

-

Collect the crude this compound product by vacuum filtration, wash thoroughly with water, and dry.

Purification of this compound

The purification of this compound is a critical step, especially given the reports of a bioactive mercury-containing impurity, bis(methylthio)mercurane, in some commercial batches. The source of this impurity is not definitively known but may arise from mercury-based reagents used in the synthesis of starting materials or as a catalyst. Therefore, a robust purification strategy is essential.

Purification Workflow

Detailed Purification Protocol

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system. A gradient of hexane and ethyl acetate is a common choice for compounds of this polarity.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

-

Recrystallization:

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Dissolve the resulting solid in a minimal amount of a hot solvent in which this compound has good solubility at high temperatures and poor solubility at low temperatures (e.g., ethanol, acetonitrile, or a mixture with water).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Purity Assessment:

-

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

-

The identity and structural integrity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Crucially, analysis for trace mercury should be performed using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure the absence of the bis(methylthio)mercurane impurity.

-

Biological Activity and Signaling Pathway

This compound was initially investigated for its ability to inhibit monoacylglycerol lipase (MAGL), thereby increasing the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is an endogenous agonist of the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system involved in regulating a wide range of physiological processes, including pain, mood, and appetite.

Intended Signaling Pathway of this compound

References

Early Investigations of URB754 as a Monoacylglycerol Lipase Inhibitor: A Technical Review of a Controversial Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the early studies on URB754, a compound initially reported as a potent inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system. The narrative of this compound is a notable case in medicinal chemistry, highlighting the critical importance of compound purity and rigorous validation in drug discovery. This document summarizes the initial claims, the subsequent conflicting findings, and the ultimate resolution that reshaped the understanding of this compound's bioactivity.

Introduction: An Unexpected Turn in MGL Inhibitor Research

The endocannabinoid system, a crucial modulator of various physiological processes, relies on the timely synthesis and degradation of its signaling lipids, primarily anandamide and 2-arachidonoylglycerol (2-AG).[1][2] Monoacylglycerol lipase (MGL) is the principal enzyme responsible for the hydrolysis and inactivation of 2-AG.[3][4][5][6] As such, inhibitors of MGL have been a significant focus of drug development efforts for therapeutic applications in pain, inflammation, and neurodegenerative diseases.[7][8][9]

This compound (6-methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one) emerged in the early 2000s as a promising MGL inhibitor.[3] However, the initial excitement was met with conflicting reports from different research groups, leading to a re-evaluation of its activity. It was later discovered that the potent MGL inhibition attributed to commercial batches of this compound was due to a bioactive impurity, bis(methylthio)mercurane.[10][11] This guide will dissect the timeline of these discoveries, presenting the data and methodologies from the key early studies.

Quantitative Data Summary: A Tale of Two Findings

The initial report by Piomelli and colleagues in 2005 described this compound as a potent and noncompetitive inhibitor of MGL.[10][11] However, subsequent studies failed to replicate these findings, reporting a lack of inhibitory activity against MGL and fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system.[3][11][12][13] The discrepancy in the findings is summarized in the tables below.

Table 1: Reported In Vitro Inhibitory Activity of this compound against Monoacylglycerol Lipase (MGL)

| Reported IC50 | Enzyme Source | Reference | Notes |

| 200 nM | Recombinant rat brain MGL | Makara et al., 2005 (as cited in[10][14]) | This was the initial, highly cited finding. |

| No inhibition up to 100 µM | Human recombinant, rat brain, or mouse brain MGL | Saario et al., 2006 (as cited in[10]) | This study directly contradicted the initial report. |

| 75 µM | Rat brain recombinant MAGL | Makara et al., 2005 (as cited in[13]) | Another value reported from the original research group. |

| Ineffective | Rat brain preparations | Saario et al., 2006[12][13] | This study found no effect on 2-AG hydrolysis. |

Table 2: Reported In Vitro Inhibitory Activity of this compound against Other Targets

| Target | Reported IC50 | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | 32 µM | As cited in[10] |

| Cannabinoid Receptor 1 (CB1) | 3.8 µM (weak binding) | As cited in[10] |

| Cyclooxygenase-1 (COX-1) | No inhibition up to 100 µM | As cited in[10] |

| Cyclooxygenase-2 (COX-2) | No inhibition up to 100 µM | As cited in[10] |

Table 3: Inhibitory Activity of the Identified Impurity

| Compound | Target | Reported IC50 | Reference |

| bis(methylthio)mercurane | Rat recombinant MGL | 11.9 nM | Tarzia et al., 2007 (as cited in[10]) |

Experimental Protocols

The conflicting results regarding this compound's efficacy can be better understood by examining the experimental methodologies employed in the early studies. The primary method for assessing MGL activity was to measure the hydrolysis of 2-AG in various biological preparations.

3.1. MGL Activity Assay (Based on reports from Saario et al., 2006)

-

Objective: To determine the effect of this compound on the hydrolysis of 2-AG in rat brain preparations.

-

Materials:

-

Rat brain homogenates or cerebellar membrane fractions.

-

2-Arachidonoylglycerol (2-AG) as the substrate.

-

This compound (test compound).

-

Phenylmethylsulfonyl fluoride (PMSF) as a positive control for serine hydrolase inhibition.

-

-

Procedure:

-

Rat brain tissue is homogenized in a suitable buffer.

-

The homogenate is pre-incubated with either this compound, PMSF, or vehicle control for a specified duration.

-

The enzymatic reaction is initiated by the addition of 2-AG.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of 2-AG hydrolysis is quantified. This can be achieved through various methods, including liquid chromatography/mass spectrometry (LC/MS) to measure the remaining 2-AG or the formation of arachidonic acid.[6]

-

-

Outcome Measures: The rate of 2-AG hydrolysis in the presence of this compound is compared to the vehicle control. A significant reduction in hydrolysis would indicate MGL inhibition. In the studies by Saario et al., this compound failed to show such a reduction.[12][13]

3.2. 2-AG-Stimulated G-Protein Activity Assay

-

Objective: To assess whether this compound could potentiate the signaling of 2-AG at cannabinoid receptors by preventing its degradation.

-

Methodology: This assay typically involves measuring the binding of a radiolabeled GTP analog (e.g., [³⁵S]GTPγS) to G-proteins in brain cryosections upon stimulation with an agonist like 2-AG. Inhibition of 2-AG hydrolysis should lead to a stronger and more prolonged G-protein activation.

-

Findings: Pretreatment with PMSF allowed for the detection of 2-AG-stimulated G-protein activity, whereas this compound was ineffective.[12][13]

Visualizing the Scientific Process and Pathways

4.1. Proposed Signaling Pathway of MGL Inhibition

The initial hypothesis was that by inhibiting MGL, this compound would increase the levels of the endocannabinoid 2-AG, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent downstream signaling.

Caption: Proposed mechanism of this compound on the endocannabinoid pathway.

4.2. Logical Workflow of the this compound Re-evaluation

The scientific process that led to the re-evaluation of this compound involved a series of studies that built upon and ultimately corrected the initial findings.

Caption: The logical progression of research that clarified this compound's activity.

Conclusion for the Modern Researcher

The story of this compound serves as a critical lesson in the field of drug development. While initially heralded as a potent MGL inhibitor, the compound's activity was ultimately traced to a highly potent contaminant. This case underscores several key principles for researchers:

-

Compound Purity: The absolute necessity of verifying the purity of chemical probes, as even trace impurities can lead to misleading biological data.

-

Reproducibility: The importance of independent replication of scientific findings to validate initial discoveries.

-

Chemical Characterization: The need for thorough analytical chemistry to accompany biological assays.

References

- 1. caymanchem.com [caymanchem.com]

- 2. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Presynaptic Monoacylglycerol Lipase Activity Determines Basal Endocannabinoid Tone and Terminates Retrograde Endocannabinoid Signaling in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. This compound has no effect on the hydrolysis or signaling capacity of 2-AG in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

URB754: A Technical Guide to its Chemical Properties, Biological Activity, and the Controversy Surrounding its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB754, with the IUPAC name 6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one, is a synthetic compound that has been the subject of significant scientific interest and controversy within the field of endocannabinoid research. Initially reported as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), subsequent studies revealed that the observed MAGL inhibitory activity was attributable to a contaminant, bis(methylthio)mercurane, present in commercially available batches of this compound. This discovery has led to a re-evaluation of the compound's pharmacological profile. Purified this compound has since been shown to be a weak inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, and to possess a low affinity for the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the complex biological activity of this compound. It details the experimental protocols used to assess its enzymatic and receptor interactions and presents a clear picture of the scientific discourse surrounding its true mechanism of action.

Chemical Structure and Properties

This compound is a benzoxazinone derivative with the following chemical identity:

-

IUPAC Name: 6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one[1]

-

Molecular Formula: C₁₆H₁₄N₂O₂[2]

-

Molecular Weight: 266.30 g/mol [2]

-

CAS Number: 86672-58-4[2]

-

SMILES: Cc1ccc(cc1)Nc1nc2ccc(C)cc2c(=O)o1

A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [2] |

| Molecular Weight | 266.30 g/mol | [2] |

| CAS Number | 86672-58-4 | [2] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 215 °C (decomposition) | [3] |

| Solubility | Soluble in DMSO and DMF | |

| Purity | ≥ 95% (HPLC) | [3] |

Table 1: Chemical and Physical Properties of this compound

Synthesis

A potential synthetic pathway for this compound would likely involve the following key steps:

-

N-acylation of 5-methylanthranilic acid: The synthesis would commence with the acylation of the amino group of 5-methylanthranilic acid.

-

Cyclization: The resulting N-acylated intermediate would then undergo cyclization to form the 4H-3,1-benzoxazin-4-one ring. This is typically achieved by heating with a dehydrating agent such as acetic anhydride.

It is important to note that this is a generalized pathway, and specific reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized to achieve a good yield and purity of this compound.

Biological Activity and the MAGL Inhibitor Controversy

The biological activity of this compound is a complex and cautionary tale in pharmacological research.

The Initial Report and Subsequent Retraction of MAGL Inhibition

This compound was first described as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), with a reported IC₅₀ value of approximately 200 nM for the recombinant rat brain enzyme.[6] This finding generated considerable excitement, as MAGL is a primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated 2-AG levels, which in turn enhances signaling at cannabinoid receptors, a pathway of significant therapeutic interest for various neurological and inflammatory disorders.

However, subsequent independent studies failed to replicate these findings. Researchers reported that purified this compound had no significant inhibitory effect on MAGL activity, even at high concentrations.[1] This discrepancy led to a thorough investigation of the commercial batches of this compound that had been used in the initial studies.

Identification of a Bioactive Impurity

In 2007, it was discovered that the potent MAGL inhibitory activity attributed to this compound was, in fact, due to a highly potent organomercurial contaminant, bis(methylthio)mercurane.[1][6] This impurity was present in the commercially available samples of this compound and was found to be a powerful inhibitor of MAGL. This finding effectively retracted the claim of this compound as a direct MAGL inhibitor and highlighted the critical importance of compound purity in pharmacological screening.

Other Reported Biological Activities

While purified this compound does not significantly inhibit MAGL, it has been reported to exhibit other, albeit weaker, biological activities:

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound has been shown to be a weak inhibitor of FAAH, the enzyme that degrades the endocannabinoid anandamide. The reported IC₅₀ value for FAAH inhibition is in the micromolar range, indicating significantly lower potency compared to dedicated FAAH inhibitors.[6]

-

Cannabinoid Receptor 1 (CB1) Binding: this compound has been found to bind weakly to the CB1 receptor, with a Ki value also in the micromolar range.[6]

A summary of the reported inhibitory and binding activities of this compound is presented in Table 2.

| Target | Activity | Reported Value (IC₅₀/Ki) | Reference |

| Monoacylglycerol Lipase (MAGL) | No significant inhibition (by purified this compound) | > 100 µM | [1][6] |

| Fatty Acid Amide Hydrolase (FAAH) | Weak Inhibition | ~32 µM | [6] |

| Cannabinoid Receptor 1 (CB1) | Weak Binding | ~3.8 µM | [6] |

Table 2: Summary of Reported Biological Activities of Purified this compound

Endocannabinoid Signaling Pathways

To understand the context of this compound's reported activities, it is essential to consider the endocannabinoid signaling pathway. This system plays a crucial role in regulating a wide range of physiological processes. The two primary endocannabinoids, anandamide and 2-AG, are synthesized on demand and act on cannabinoid receptors (CB1 and CB2). Their signaling is terminated by enzymatic degradation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. biocompare.com [biocompare.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 6. caymanchem.com [caymanchem.com]

Unmasking a Potent Impurity: The Case of Bis(methylthio)mercurane in URB754

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial research identified URB754 as a potent inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system, suggesting its potential as a therapeutic agent. However, subsequent investigations revealed a critical flaw in this initial assessment: the observed MGL inhibition was not due to this compound itself, but rather to a highly potent organomercurial impurity, bis(methylthio)mercurane. This discovery, detailed in a seminal 2007 paper by Tarzia and colleagues, underscores the critical importance of rigorous purity analysis in drug discovery and development. This technical guide provides an in-depth analysis of the discovery, including the experimental methodologies employed, quantitative data, and the relevant biological pathways.

Introduction: The Initial Promise of this compound

This compound (6-methyl-2-(p-tolylamino)-4H-3,1-benzoxazin-4-one) initially emerged as a promising candidate for modulating the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating a wide range of physiological processes, and its dysregulation has been implicated in various pathological conditions. A key enzyme in this system is monoacylglycerol lipase (MGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to elevated 2-AG levels, potentiating its signaling and offering a potential therapeutic strategy for pain, inflammation, and neurological disorders.

Early screening of a commercial chemical library identified this compound as a potent MGL inhibitor.[1][2] However, inconsistencies in its activity and a lack of efficacy in subsequent in-house preparations prompted a deeper investigation into the purity of the commercial samples.[3]

The Discovery of a Bioactive Impurity

A pivotal study by Tarzia et al. in 2007 revealed that the potent MGL-inhibitory activity attributed to commercial samples of this compound was, in fact, due to the presence of a co-eluting impurity.[1][2][3] This impurity was identified as bis(methylthio)mercurane, an organomercurial compound.

Analytical Investigation

The identification of bis(methylthio)mercurane was achieved through a combination of analytical techniques, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Electron Ionization-Mass Spectrometry (EI-MS).

2.1.1. Experimental Protocols

While the original publication by Tarzia et al. (2007) does not provide exhaustive, step-by-step experimental parameters, the following outlines the general methodologies employed based on the available information and standard analytical practices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Objective: To separate the components of the commercial this compound sample and obtain their mass-to-charge ratios.

-

General Procedure: A commercial sample of this compound was subjected to HPLC analysis. The resulting chromatogram showed the main peak corresponding to this compound (molecular mass 266), along with two other peaks at a shorter retention time. The first of these was another compound with a molecular mass of 266, and the second had a molecular mass of 282.[3]

-

Instrumentation (Typical Setup):

-

HPLC System: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer.

-

Column: A reversed-phase C18 column is typically used for the separation of small organic molecules.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve peak shape and ionization.

-

Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is commonly used for the analysis of such compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To obtain structural information about the components in the commercial this compound sample.

-

General Procedure: The ¹H NMR spectrum of the commercial sample, when compared to a pure, synthesized sample of this compound, revealed additional signals. A sharp singlet at 2.35 ppm was a key observation.[3] A Heteronuclear Multiple Quantum Correlation (HMQC) experiment linked this proton signal to a carbon signal at 10.60 ppm, which is characteristic of a thiomethyl (-SCH₃) group.[3]

-

Instrumentation (Typical Setup):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Experiments: Standard 1D ¹H and ¹³C NMR experiments, along with 2D experiments like COSY and HMQC/HSQC to establish connectivity.

-

Electron Ionization-Mass Spectrometry (EI-MS):

-

Objective: To identify volatile impurities that might not be readily observable by HPLC-MS.

-

General Procedure: The sample was introduced directly into the mass spectrometer, and the inlet temperature was gradually increased (e.g., at a rate of 10 °C/min).[3] This fractional evaporation allowed for the detection of a third impurity. This impurity was identified as bis(methylthio)mercurane based on its characteristic isotopic pattern for mercury and its fragmentation pattern.[3]

-

Instrumentation (Typical Setup):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Sample Introduction: Direct insertion probe.

-

Ionization Energy: Typically 70 eV.

-

Quantitative Data

The following table summarizes the key quantitative data regarding the biological activity of this compound and the bis(methylthio)mercurane impurity. It is important to note that a precise quantitative analysis of the percentage of the impurity in the commercial samples was not detailed in the primary publication.

| Compound | Target | IC₅₀ (nM) | Source |

| Commercial this compound (containing impurity) | Monoacylglycerol Lipase (MGL) | 200 ± 16 | [2] |

| Bis(methylthio)mercurane | Monoacylglycerol Lipase (MGL) | 11.9 ± 1.1 | [1][2] |

| Pure this compound | Monoacylglycerol Lipase (MGL) | Ineffective | [3] |

| This compound | Fatty Acid Amide Hydrolase (FAAH) | 32,000 | |

| This compound | Cannabinoid Receptor 1 (CB₁) | 3,800 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Biological Context: The Endocannabinoid Signaling Pathway

To understand the significance of this discovery, it is essential to consider the biological pathway in which MGL operates. The following diagram illustrates the simplified endocannabinoid signaling pathway involving the synthesis and degradation of the two major endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

Caption: Simplified endocannabinoid signaling at the synapse.

Experimental Workflow for Impurity Identification

The logical workflow for the identification of the bis(methylthio)mercurane impurity in this compound can be visualized as follows:

Caption: Logical workflow for the identification of the impurity.

Discussion and Implications

The discovery of bis(methylthio)mercurane as the true MGL inhibitor in commercial batches of this compound has several important implications for the scientific community:

-

Re-evaluation of Previous Studies: Any research that utilized commercial this compound as an MGL inhibitor prior to this discovery should be interpreted with caution. The observed effects may have been partially or entirely due to the bis(methylthio)mercurane impurity.

-

Toxicity of Organomercurials: Bis(methylthio)mercurane is an organomercurial compound. Organomercurials are known for their toxicity and promiscuity in biological systems, making them unsuitable for therapeutic use. This highlights the importance of considering the toxicological profile of any identified impurities.

-

Advancement of MGL Inhibitor Research: While the initial promise of this compound was misplaced, the discovery of a potent MGL inhibitor, albeit a toxic one, did validate MGL as a druggable target. This spurred further research that has since led to the development of selective and non-toxic MGL inhibitors.

Conclusion

The story of this compound and the bis(methylthio)mercurane impurity is a cautionary tale in the field of drug discovery. It emphasizes that the journey from a hit in a high-throughput screen to a validated chemical probe or drug candidate is fraught with potential pitfalls. Rigorous analytical chemistry, including orthogonal methods of purity assessment, is not merely a quality control step but an integral part of the scientific process. This case has undoubtedly contributed to a greater awareness of the importance of compound purity and has ultimately strengthened the standards for chemical probe characterization in the scientific community.

References

URB754 and its Effects on the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB754, a compound initially reported as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), has been a subject of significant scientific debate. This technical guide provides an in-depth analysis of the available data on this compound, focusing on its purported effects on the endocannabinoid system. We will delve into the initial findings, the subsequent controversy regarding its mechanism of action, and the critical discovery of a bioactive impurity that appears to be responsible for the originally observed MAGL inhibition. This document aims to provide a clear and comprehensive overview for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing cited experimental methodologies, and visualizing key concepts through diagrams.

Introduction to the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a wide array of physiological processes. Its primary components are:

-

Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most well-characterized endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

-

Cannabinoid Receptors: G protein-coupled receptors (GPCRs) that are activated by endocannabinoids. The two main receptor types are CB1, predominantly found in the central nervous system, and CB2, primarily located in the peripheral nervous system and on immune cells.

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, which tightly regulate their signaling. The primary degrading enzyme for anandamide is Fatty Acid Amide Hydrolase (FAAH), while monoacylglycerol lipase (MAGL) is the main enzyme responsible for the breakdown of 2-AG.

Inhibition of these metabolic enzymes has been a key strategy in therapeutic drug development to enhance endocannabinoid signaling in a more targeted and sustained manner than direct receptor agonists.

This compound: Initial Discovery and Purported Mechanism of Action

This compound (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one) was first described as a potent and noncompetitive inhibitor of MAGL. The initial hypothesis was that by inhibiting MAGL, this compound would lead to an accumulation of 2-AG in the brain, thereby enhancing endocannabinoid signaling through CB1 and CB2 receptors. This was thought to hold therapeutic potential for various conditions, including pain and anxiety.

The Controversy: Re-evaluation of this compound's Activity

Subsequent research, however, cast significant doubt on the initial findings. Multiple studies reported a failure to replicate the MAGL-inhibiting activity of this compound in native brain tissue preparations. These contradictory findings led to a re-evaluation of the compound's mechanism of action.

The Bioactive Impurity: Bis(methylthio)mercurane

A pivotal study by Tarzia and colleagues in 2007 identified a bioactive impurity, bis(methylthio)mercurane, in commercial batches of this compound. This organomercurial compound was found to be a highly potent inhibitor of MAGL. This discovery strongly suggested that the MAGL-inhibitory effects previously attributed to this compound were, in fact, due to this contaminant.

Quantitative Data on this compound and Related Compounds

The following tables summarize the available quantitative data on the inhibitory activities of this compound and the identified impurity, bis(methylthio)mercurane.

| Compound | Target | Species/Tissue | IC50 Value | Reference |

| This compound | Monoacylglycerol Lipase (MAGL) | Recombinant rat brain enzyme | 200 nM | [1] |

| Fatty Acyl Amide Hydrolase (FAAH) | Rat brain | 32 µM | [1] | |

| Cannabinoid Receptor 1 (CB1) | Rat | 3.8 µM | [1] | |

| Cyclooxygenase-1 (COX-1) | Not specified | > 100 µM | [1] | |

| Cyclooxygenase-2 (COX-2) | Not specified | > 100 µM | [1] | |

| Bis(methylthio)mercurane | Monoacylglycerol Lipase (MAGL) | Rat recombinant MAGL | 11.9 nM | [1] |

Experimental Protocols

Detailed experimental protocols from the key studies are summarized below.

MAGL Inhibition Assay (as described in Makara et al., 2005 - Note: Full text not available, protocol is a general representation)

-

Enzyme Source: Recombinant rat brain MAGL or rat brain homogenates.

-

Substrate: A suitable substrate for MAGL, such as radiolabeled 2-oleoylglycerol or a fluorogenic substrate.

-

Procedure:

-

The enzyme preparation is pre-incubated with varying concentrations of this compound or vehicle control for a specified time.

-

The reaction is initiated by the addition of the substrate.

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is terminated, and the amount of product formed (e.g., glycerol or the fluorescent product) is quantified.

-

IC50 values are calculated from the concentration-response curves.

-

2-AG Hydrolysis Assay (as described in Saario et al., 2006 - Note: Full text not available, protocol is a general representation)

-

Tissue Preparation: Homogenates of rat brain tissue are prepared in a suitable buffer.

-

Substrate: Radiolabeled 2-arachidonoylglycerol ([³H]2-AG).

-

Procedure:

-

Brain homogenates are pre-incubated with this compound or vehicle.

-

[³H]2-AG is added to initiate the hydrolysis reaction.

-

After incubation, the reaction is stopped, and lipids are extracted.

-

The amount of hydrolyzed product (e.g., [³H]arachidonic acid) is separated by thin-layer chromatography and quantified by liquid scintillation counting.

-

G-Protein Activity Assay ([³⁵S]GTPγS Binding Assay - General Protocol)

-

Principle: This assay measures the activation of G-proteins coupled to a receptor of interest upon agonist binding.

-

Procedure:

-

Cell membranes expressing the cannabinoid receptor (e.g., CB1) are prepared.

-

Membranes are incubated with a CB1 receptor agonist (e.g., 2-AG), varying concentrations of this compound (to test for effects on signaling), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting, reflecting the extent of G-protein activation.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Experimental Workflow Diagram

References

In Vitro Characterization of Pure URB754: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

URB754 was initially identified as a potent, noncompetitive inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system. This generated significant interest in its potential as a therapeutic agent. However, subsequent research has revealed that the potent MGL inhibitory activity observed in initial studies was attributable to a bioactive impurity, bis(methylthio)mercurane, present in commercial batches of this compound.[1][2] Pure this compound has been shown to be largely inactive against MGL and possesses only weak activity at other components of the endocannabinoid system.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of pure this compound, with a critical focus on distinguishing its intrinsic pharmacological profile from that of its potent impurity.

Physicochemical Properties of Pure this compound

A summary of the known physicochemical properties of pure this compound is presented in Table 1.

Table 1: Physicochemical Properties of Pure this compound

| Property | Value | Reference |

| Formal Name | 6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one | [2] |

| CAS Number | 86672-58-4 | [2] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [2] |

| Formula Weight | 266.3 g/mol | [2] |

| Purity | ≥98% (as commercially available) | [2] |

| Formulation | A crystalline solid | [2] |

| Solubility | DMF: 20 mg/ml; DMSO: 10 mg/ml | [2] |

| Stability | ≥ 4 years (when stored at -20°C) | [2] |

In Vitro Pharmacological Characterization

The in vitro characterization of pure this compound has focused on its interaction with key components of the endocannabinoid system, namely the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL), and the cannabinoid receptor 1 (CB1).

Endocannabinoid Signaling Pathway

The endocannabinoid system is primarily regulated by the synthesis and degradation of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). FAAH is the principal enzyme responsible for the hydrolysis of AEA, while MGL is the primary enzyme for the degradation of 2-AG.[4][5][6][7] Inhibition of these enzymes leads to an accumulation of their respective substrates, thereby enhancing endocannabinoid signaling.

Quantitative In Vitro Data

The following tables summarize the quantitative data for the in vitro activity of pure this compound and its bioactive impurity, bis(methylthio)mercurane.

Table 2: In Vitro Activity of Pure this compound

| Target | Species | Assay Type | IC₅₀ | Notes | Reference |

| MGL | Human, Rat, Mouse | Enzyme Inhibition | > 100 µM | No significant inhibition observed. | [2] |

| FAAH | Rat Brain | Enzyme Inhibition | 32 µM | Weak inhibition. Some studies report no effect.[3] | [2] |

| CB1 Receptor | Rat | Receptor Binding | 3.8 µM | Weak binding affinity. | [2] |

| COX-1 / COX-2 | Not Specified | Enzyme Inhibition | > 100 µM | No significant inhibition observed. | [2] |

Table 3: In Vitro Activity of Bis(methylthio)mercurane (Impurity)

| Target | Species | Assay Type | IC₅₀ | Notes | Reference |

| MGL | Rat Recombinant | Enzyme Inhibition | 11.9 nM | Potent inhibition, likely responsible for initial reports of this compound activity. | [2] |

Experimental Protocols

The following are representative protocols for the key in vitro assays used in the characterization of this compound.

Monoacylglycerol Lipase (MGL) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MGL inhibitor screening kits.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against MGL.

Materials:

-

Recombinant MGL enzyme

-

MGL Assay Buffer

-

Fluorogenic MGL substrate

-

Test compound (e.g., pure this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a dilution series of the test compound in MGL Assay Buffer.

-

In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a no-inhibitor control (solvent only) and a positive control inhibitor.

-

Add the MGL enzyme solution to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic MGL substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each well.

-

Plot the percentage of MGL inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This protocol is based on commercially available FAAH activity assay kits.[8][9][10][11]

Objective: To determine the IC₅₀ of a test compound against FAAH.

Materials:

-

FAAH enzyme source (e.g., rat brain homogenate or recombinant FAAH)

-

FAAH Assay Buffer

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Test compound dissolved in a suitable solvent

-

96-well white or black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare tissue or cell homogenates if using as the enzyme source. Centrifuge to obtain the supernatant containing FAAH.

-

Prepare a serial dilution of the test compound in FAAH Assay Buffer.

-

To the wells of a 96-well plate, add the test compound dilutions, a no-inhibitor control, and a positive control inhibitor.

-

Add the FAAH enzyme preparation to all wells.

-

Pre-incubate the plate at 37°C for a specified duration.

-

Start the reaction by adding the fluorogenic FAAH substrate to each well.

-

Measure the fluorescence kinetically or as an endpoint reading after a set incubation time (e.g., 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

-

Determine the percentage of FAAH inhibition for each concentration of the test compound.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

CB1 Receptor Binding Assay (Radioligand)

This protocol is a generalized procedure based on standard radioligand binding assays.[12][13]

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Materials:

-

Cell membranes expressing the CB1 receptor

-

Radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940)

-

Binding buffer

-

Test compound at various concentrations

-

Non-specific binding control (a high concentration of a known CB1 ligand)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

In assay tubes, combine the CB1 receptor-expressing membranes, the radiolabeled ligand at a fixed concentration, and either the binding buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 1 hour) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ of the test compound by plotting the percentage of specific binding against the log of the test compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Experimental and Logical Workflows

In Vitro Characterization Workflow for a Novel Compound

The following diagram illustrates a logical workflow for the in vitro characterization of a novel compound, such as this compound, where initial findings may be confounded by impurities.

Conclusion

The in vitro characterization of this compound serves as a critical case study in drug development, highlighting the importance of rigorous purity analysis. While initial reports suggested potent MGL inhibitory activity, it is now understood that pure this compound is largely inactive against MGL and exhibits only weak interactions with FAAH and the CB1 receptor. The potent MGL inhibition is attributed to the bis(methylthio)mercurane impurity. This distinction is crucial for researchers in the field to avoid misinterpretation of experimental data and to accurately assess the therapeutic potential of novel compounds. Any future studies involving this compound should utilize highly purified material and include appropriate analytical chemistry to confirm the absence of this potent impurity.

References

- 1. assaygenie.com [assaygenie.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound has no effect on the hydrolysis or signaling capacity of 2-AG in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 5. Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of URB754: A Case Study in Drug Discovery Diligence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

URB754 (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one) presents a compelling and cautionary tale in the field of pharmacology. Initially heralded as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system, its celebrated activity was later demonstrated to be an artifact. Subsequent rigorous investigation revealed that the observed MAGL inhibition was attributable to a highly potent, yet non-specific, organomercurial impurity, bis(methylthio)mercurane, present in commercially available batches of this compound. Purified this compound exhibits negligible inhibitory activity against MAGL and fatty acid amide hydrolase (FAAH), another principal enzyme of the endocannabinoid system. This whitepaper provides a comprehensive overview of the pharmacological data, the pivotal experiments that unraveled the initial misconceptions, and the critical lessons learned regarding compound purity and activity validation in drug discovery.

Introduction: The Initial Promise and Subsequent Controversy

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes, including pain, mood, and appetite. The primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are degraded by the enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively. The inhibition of these enzymes to augment endocannabinoid signaling is a significant area of therapeutic interest.

This compound emerged in the early 2000s as a promising tool to probe the function of the 2-AG signaling pathway, with initial reports claiming its potent and selective inhibition of MAGL. However, the inability of several independent research groups to replicate these findings led to a re-examination of the compound's pharmacological profile, ultimately exposing the confounding role of a bioactive impurity.

Pharmacological Data: A Tale of Two Molecules

The pharmacological profile of this compound is best understood by comparing the activities of the parent compound and its potent impurity.

Table 1: In Vitro Inhibitory and Binding Affinities of this compound and Bis(methylthio)mercurane

| Compound | Target | Species/Tissue | Assay Type | IC50 | Reference |

| This compound (Commercial) | Monoacylglycerol Lipase (MAGL) | Recombinant Rat Brain | Enzymatic Activity | ~200 nM | [1] |

| This compound (Purified) | Monoacylglycerol Lipase (MAGL) | Human Recombinant, Rat Brain, Mouse Brain | Enzymatic Activity | > 100 µM | [2] |

| This compound (Purified) | Fatty Acid Amide Hydrolase (FAAH) | Rat Brain | Enzymatic Activity | ~32 µM | [2] |

| This compound (Purified) | Cannabinoid Receptor 1 (CB1) | Rat Brain | Radioligand Binding | ~3.8 µM | [2] |

| This compound (Purified) | Cyclooxygenase-1 (COX-1) | Not Specified | Enzymatic Activity | > 100 µM | [2] |

| This compound (Purified) | Cyclooxygenase-2 (COX-2) | Not Specified | Enzymatic Activity | > 100 µM | [2] |

| Bis(methylthio)mercurane | Monoacylglycerol Lipase (MAGL) | Recombinant Rat Brain | Enzymatic Activity | ~11.9 nM | [2][3] |